A Comprehensive Technical Guide to the Synthesis of Iron(III) Nitrate Hydrate from Iron and Nitric Acid
A Comprehensive Technical Guide to the Synthesis of Iron(III) Nitrate Hydrate from Iron and Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of iron(III) nitrate (B79036) hydrate, often referred to as ferric nitrate, through the direct reaction of iron metal with nitric acid. This document outlines the underlying chemical principles, detailed experimental protocols, and critical safety considerations for the successful laboratory-scale preparation of this important inorganic compound. Iron(III) nitrate serves as a valuable precursor and catalyst in various chemical transformations, including organic synthesis and the preparation of iron-based materials.[1][2][3]
Introduction to Iron(III) Nitrate Synthesis
Iron(III) nitrate is an inorganic compound that most commonly exists as the nonahydrate, Fe(NO₃)₃·9H₂O, a pale violet, hygroscopic crystalline solid.[4][5][6] While the hexahydrate is also known, the nonahydrate is the most thermodynamically stable and commonly isolated form from aqueous solutions.[6][7] The synthesis involves the oxidation of iron metal by nitric acid. The concentration of the nitric acid is a critical parameter that dictates the reaction's outcome, with dilute acid favoring the formation of iron(III) nitrate and concentrated acid potentially leading to passivation.[8][9][10]
The reaction is exothermic and produces toxic nitrogen oxide gases as byproducts, necessitating careful temperature control and proper ventilation.[11] The resulting iron(III) nitrate is a versatile reagent used as a catalyst, a mordant in dyeing, in tanning, and for surface treatment of metals.[4][12][13]
Reaction Chemistry and Stoichiometry
The reaction between iron and nitric acid can proceed via different pathways depending on the acid's concentration.
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With Dilute Nitric Acid: Iron metal reacts with dilute nitric acid to produce iron(III) nitrate, nitric oxide gas, and water.[8][14] The balanced chemical equation for this reaction is: Fe(s) + 4 HNO₃(aq) → Fe(NO₃)₃(aq) + NO(g) + 2 H₂O(l)[14]
-
With Concentrated Nitric Acid: The use of highly concentrated nitric acid can lead to the formation of a passive, protective layer of iron(III) oxide (Fe₂O₃) on the metal's surface, which halts the reaction.[8][9][10] However, a controlled reaction with moderately concentrated acid can still yield ferric nitrate.[11][15][16] The reaction may also produce nitrogen dioxide (NO₂) gas instead of nitric oxide.[9]
Experimental Protocol: Laboratory Synthesis
This section details a generalized protocol for the synthesis of iron(III) nitrate nonahydrate based on established laboratory methods.[14][16][17]
3.1. Materials and Equipment
-
Materials:
-
Iron filings or fine steel wool (5.0 g)
-
Concentrated Nitric Acid (HNO₃, ~68%)
-
Distilled or deionized water
-
-
Equipment:
-
Fume hood
-
250 mL beaker or flask
-
Heating mantle or hot plate with magnetic stirring
-
Glass stirring rod
-
Thermometer
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
-
Crystallizing dish
-
Vacuum desiccator
-
3.2. Synthesis Procedure
-
Acid Dilution: In a fume hood, prepare the acidic solution by carefully adding 100 mL of concentrated nitric acid to 30 mL of distilled water in a 250 mL beaker.[16] This creates a diluted yet still highly reactive solution.
-
Reaction Initiation: To the stirred nitric acid solution, add 50 g of iron filings in small portions to control the reaction rate.[16] The reaction is exothermic and will produce brown fumes of nitrogen oxides (NOₓ).
-
Temperature Control: Gently heat the mixture, maintaining the temperature below 70°C.[16][17] The rate of reaction can be managed by adjusting the rate of iron addition and the heating.[16]
-
Dissolution and Digestion: Continue the reaction until nearly all the iron has dissolved. The resulting solution will likely be dark brown or reddish-purple due to the presence of dissolved gases and colloidal basic nitrates.[7][16]
-
Filtration: Once the reaction subsides, filter the hot solution through a Buchner funnel to remove any unreacted iron and solid impurities.[16]
-
Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool and stand. As the solution cools, pale violet crystals of iron(III) nitrate nonahydrate will form. The color of the solution should lighten as the colloidal salts are converted to the normal nitrate.[16] If crystals do not form readily, crystallization can be induced by adding a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.[16]
-
Isolation and Drying: Collect the crystals by vacuum filtration. The crystals should then be dried in a vacuum desiccator to remove residual moisture and acid.[14][16]
3.3. Safety Precautions
-
Fume Hood: The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive nitrogen oxide gases (NO and NO₂).[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Handling Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin, eyes, and combustible materials.
-
Exothermic Reaction: The reaction is exothermic. Adding the iron slowly and monitoring the temperature is crucial to prevent the reaction from becoming uncontrollable.
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data related to the synthesis and properties of iron(III) nitrate.
Table 1: Physicochemical Properties of Iron(III) Nitrate Nonahydrate
| Property | Value | References |
|---|---|---|
| Chemical Formula | Fe(NO₃)₃·9H₂O | [5] |
| Molecular Weight | 404.00 g/mol | [6][13] |
| Appearance | Pale violet or grayish-violet crystalline solid | [4][6] |
| Density | 1.68 g/cm³ | [4][6] |
| Melting Point | 47.2 °C (decomposes) | [4][5][6] |
| Boiling Point | 125 °C (decomposes) | [5][6] |
| Solubility | Very soluble in water, ethanol, and acetone (B3395972) |[4][5] |
Table 2: Summary of Reported Reaction Conditions
| Parameter | Condition | Purpose/Effect | References |
|---|---|---|---|
| Nitric Acid | Dilute | Favors formation of Fe(NO₃)₃ and NO gas. | [8][14] |
| Concentration | Concentrated | Can cause passivation (formation of Fe₂O₃ layer). | [8][10] |
| Moderately Concentrated | Used in lab preparations to dissolve iron. | [16][17] | |
| Temperature | < 70 °C | To control the exothermic reaction and prevent decomposition. | [16][17] |
| 50 - 80 °C | General range for industrial processes. | [18] | |
| Reactants | Iron filings/powder | High surface area for a controlled reaction rate. | [16][18] |
| Stoichiometry | Excess nitric acid | Ensures complete oxidation of iron to the Fe(III) state. | [11][14] |
| | ~4.3:1 (HNO₃:Fe) | A specific ratio used in an industrial process. |[15] |
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the chemical principles involved.
Caption: Experimental workflow for the synthesis of Iron(III) Nitrate Nonahydrate.
References
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- 5. Applications of iron nitrate nonahydrate_Chemicalbook [chemicalbook.com]
- 6. Iron(III) nitrate - Wikipedia [en.wikipedia.org]
- 7. KR100957855B1 - Method of manufacturing ferric nitrate - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. Fe react with HNO3.. | Filo [askfilo.com]
- 10. quora.com [quora.com]
- 11. scienceforums.net [scienceforums.net]
- 12. SNDB : The Role of Ferric Nitrate in Modern Industry Applications and Benefits | Ferric Nitrate – SNDB [thebarite.com]
- 13. Iron nitrate (Fe(NO3)3) nonahydrate | FeH18N3O18 | CID 16211566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 15. US4808393A - Process for manufacture of ferric nitrate - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
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